
2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile
Overview
Description
2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H10F3N and a molecular weight of 213.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile are currently unknown. The compound is a member of the organofluorine class of compounds, which are known for their high reactivity and potential for diverse biological interactions
Mode of Action
Organofluorine compounds often interact with biological systems through strong bonding interactions, potentially leading to changes in cellular processes .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Organofluorine compounds can potentially affect a wide range of biochemical pathways due to their high reactivity .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s potential for diverse biological interactions, it may have a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization are also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-fluorophenyl)propanenitrile
- 2-Methyl-2-(4-chlorophenyl)propanenitrile
- 2-Methyl-2-(4-bromophenyl)propanenitrile
Uniqueness
The presence of the trifluoromethyl group in 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other halogen substituents .
Biological Activity
2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile is a member of the organofluorine compounds, notable for their diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The structural formula of this compound is characterized by a trifluoromethyl group, which enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This property is crucial for its interaction with cellular targets.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group contributes to its reactivity and potential to modulate biological processes.
Potential Targets
- Enzymatic Inhibition : The compound may exhibit enzyme inhibition properties, which are common in organofluorine compounds.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways and cellular responses.
Biological Activity
Recent studies have investigated the biological activities of this compound, focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound has potential antimicrobial effects. For instance:
- In vitro Studies : Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for conclusive evidence.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties:
- Cellular Studies : In vitro assays indicate that it may reduce pro-inflammatory cytokine production in activated immune cells.
Case Studies
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Study on Antimicrobial Properties :
- A study assessed the efficacy of this compound against various pathogens. Results showed promising activity against Gram-positive bacteria, warranting further exploration into its mechanism and applications in infection control.
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Anti-inflammatory Research :
- Another study evaluated the compound's ability to modulate inflammatory responses in vitro. The findings suggested a significant reduction in TNF-alpha and IL-6 levels in treated cell lines compared to controls.
Research Findings Summary Table
Properties
IUPAC Name |
2-methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c1-10(2,7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBSQXKOGNKPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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